Diethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate
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Overview
Description
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound features a unique structure with a combination of chlorophenyl, methoxyphenyl, and oxazole groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves multiple steps, starting with the preparation of the oxazole ring. The synthetic route typically includes the following steps:
Formation of the Oxazole Ring: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the oxazole ring.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:
Diethyl (4-chlorophenyl)phosphonate: This compound has a similar phosphonate group but lacks the oxazole and methoxyphenyl groups.
Diethyl (4-methoxyphenyl)phosphonate: This compound contains the methoxyphenyl group but lacks the chlorophenyl and oxazole groups.
Diethyl (oxazolyl)phosphonate: This compound features the oxazole ring but lacks the chlorophenyl and methoxyphenyl groups.
The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C23H28ClN2O5P |
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Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H28ClN2O5P/c1-4-29-32(27,30-5-2)23-22(25-15-14-17-8-12-20(28-3)13-9-17)31-21(26-23)16-18-6-10-19(24)11-7-18/h6-13,25H,4-5,14-16H2,1-3H3 |
InChI Key |
LMTOXPOXATYDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCCC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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